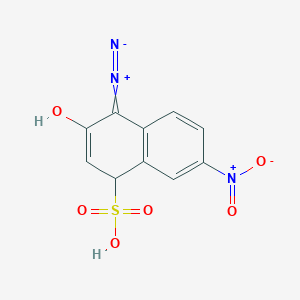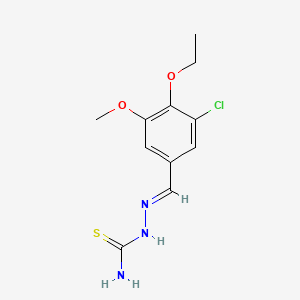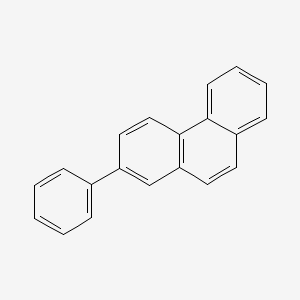
2-Phenylphenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H14. It consists of a phenanthrene core with a phenyl group attached at the second position. This compound is of significant interest due to its unique structural properties and its presence in various natural and synthetic environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenylphenanthrene involves the photocyclization of stilbene derivatives. For instance, triphenylethylene can be irradiated in the presence of iodine in cyclohexane to yield 9-phenylphenanthrene, which can then be converted to this compound .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction with hydrogen gas and a catalyst like Raney nickel can yield 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Applications De Recherche Scientifique
2-Phenylphenanthrene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, PAHs like this compound are studied for their potential biological activities and interactions.
Mécanisme D'action
The mechanism by which 2-Phenylphenanthrene exerts its effects is primarily through its interactions with other organic molecules. It can undergo various chemical transformations, such as phenyl group shifts, which are influenced by the compound’s thermodynamic stability and the reaction conditions . These transformations can affect the compound’s behavior and reactivity in different environments.
Comparaison Avec Des Composés Similaires
Phenanthrene: A PAH with three fused benzene rings, used in the production of dyes, plastics, and pesticides.
Methylphenanthrene: A methyl-substituted derivative of phenanthrene, used as a maturity indicator in geochemical studies.
Phenylanthracene: Another PAH with a phenyl group attached to an anthracene core, studied for its photophysical properties.
Uniqueness: 2-Phenylphenanthrene is unique due to its specific structural arrangement, which influences its chemical reactivity and stability. Its presence in various natural and synthetic environments makes it a valuable compound for geochemical and industrial studies.
Propriétés
Numéro CAS |
4325-77-3 |
|---|---|
Formule moléculaire |
C20H14 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-6-15(7-3-1)17-12-13-20-18(14-17)11-10-16-8-4-5-9-19(16)20/h1-14H |
Clé InChI |
OSOLELDZBFOFHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


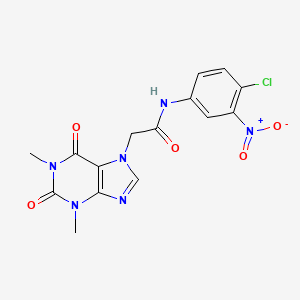
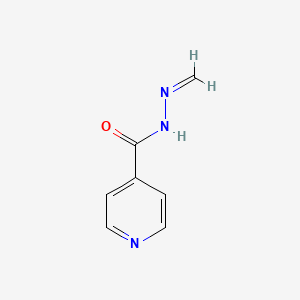
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)
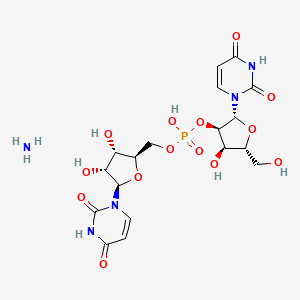
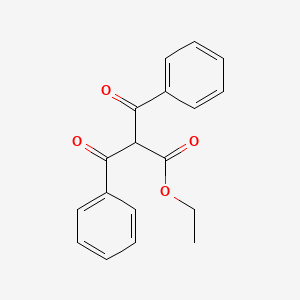
![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
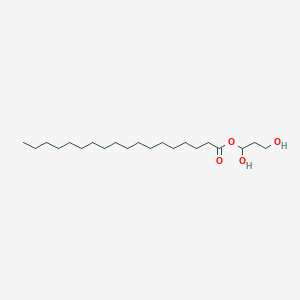

![2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol](/img/structure/B13823609.png)
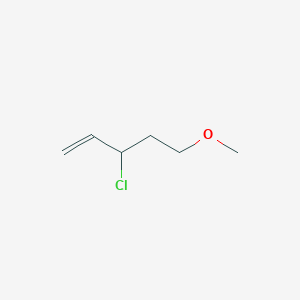
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
